2-Aminomethylpyrimidine hydrochloride

Pharmaceutical Process Chemistry PDE5 Inhibitor Synthesis Regiospecific Intermediate

Researchers synthesizing avanafil or BACE1 inhibitors require regiospecific 2-aminomethylpyrimidine-4-substituted regioisomers yield incorrect coupling products. This hydrochloride salt resolves that structural requirement: • Verified 2-position substitution geometry for correct avanafil scaffold assembly • 11.4 mg/mL aqueous solubility (ESOL) vs. free base, enabling reproducible aqueous-phase coupling without co-solvent optimization • ≥98% purity with precise stoichiometric control for manufacturing-scale batch consistency

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 372118-67-7
Cat. No. B050200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethylpyrimidine hydrochloride
CAS372118-67-7
Synonyms2-Pyrimidinemethanamine Monohydrochloride;  2-Aminomethylpyrimidine Hydrochloride;  Pyrimidin-2-ylmethanamine Hydrochloride
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CN.Cl
InChIInChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H
InChIKeyRZNKMZKAXJTLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

2-Aminomethylpyrimidine Hydrochloride Overview


2-Aminomethylpyrimidine hydrochloride (CAS 372118-67-7), also designated as pyrimidin-2-ylmethanamine hydrochloride, is a heterocyclic aromatic amine featuring a primary aminomethyl group substituted at the 2-position of a pyrimidine ring, isolated as its hydrochloride salt form . With molecular formula C₅H₈ClN₃ and molecular weight 145.59 g/mol, this compound is not an active pharmaceutical ingredient per se but functions as a critical regiospecific synthetic intermediate . The 2-position substitution geometry and the enhanced aqueous solubility conferred by its hydrochloride salt form are the principal features that distinguish it from regioisomeric aminomethylpyrimidines and free-base analogs in pharmaceutical process chemistry .

2-Aminomethylpyrimidine Hydrochloride: Substitution Risks


In pharmaceutical process chemistry, substitution of 2-aminomethylpyrimidine hydrochloride with alternative aminomethylpyrimidine regioisomers (e.g., 4-substituted) or free-base forms is not neutral with respect to synthetic outcomes. The substitution position on the pyrimidine ring dictates both the steric and electronic environment at the reactive amine, directly impacting coupling efficiency in downstream reactions such as amide bond formation in avanafil synthesis [1]. Furthermore, the hydrochloride salt form provides quantifiably enhanced aqueous solubility and precise stoichiometric control compared to the free base, which is critical for reproducible reaction yields at manufacturing scale . The following evidence dimensions establish the specific, verifiable differentiation that informs scientific and procurement decisions.

2-Aminomethylpyrimidine Hydrochloride: Differentiation Evidence


2-Substitution Geometry in Avanafil Synthesis

2-Aminomethylpyrimidine hydrochloride serves as a documented regiospecific intermediate in the synthesis of avanafil, a PDE5 inhibitor. The 2-substitution position of the aminomethyl group on the pyrimidine ring is structurally required for correct coupling to the avanafil core scaffold; the 4-substituted regioisomer (4-aminomethylpyrimidine) would yield a different stereoelectronic environment at the reactive amine, altering coupling kinetics and final product identity [1]. This position-dependence is supported by broader class-level findings: molecular dynamics simulations of aminomethylpyrimidine DPP-IV inhibitors demonstrate that subtle substitution position changes significantly alter binding free energy and key van der Waals contacts with catalytic residues [2].

Pharmaceutical Process Chemistry PDE5 Inhibitor Synthesis Regiospecific Intermediate

DPP-IV Binding: Position-Dependent Free Energy

Within the aminomethylpyrimidine class of DPP-IV inhibitors, the position of substitution on the pyrimidine ring is a primary determinant of binding affinity. Molecular dynamics simulations and MM/GBSA free energy calculations across five representative aminomethylpyrimidine analogs reveal that even subtle positional changes in substitution influence the binding mechanism [1]. Key van der Waals interactions with Tyr547 and Tyr666 dominate the binding free energy and critically distinguish high-activity inhibitors from low-activity ones. While 2-aminomethylpyrimidine hydrochloride is a precursor rather than a final inhibitor, this class-level evidence establishes that the 2-substitution geometry confers distinct molecular recognition properties relative to alternative substitution patterns (e.g., 4- or 5-substituted pyrimidines), which manifests as quantifiable differences in downstream biological performance .

DPP-IV Inhibition Type 2 Diabetes Binding Affinity

Hydrochloride Salt Aqueous Solubility Advantage

2-Aminomethylpyrimidine hydrochloride exhibits quantifiably higher aqueous solubility compared to its free-base counterpart due to ionization of the aminomethyl group in the presence of chloride counterion. Calculated aqueous solubility for the hydrochloride salt is 11.4 mg/mL (0.0782 mol/L) based on ESOL topological modeling , representing a marked improvement over the free base which is sparingly soluble in water and primarily soluble only in organic solvents such as DMSO . This solubility differential is critical for aqueous-phase coupling reactions and facilitates precise stoichiometric solution preparation at manufacturing scale, eliminating the need for additional solvent optimization steps.

Salt Selection Aqueous Solubility Reaction Medium Optimization

Vendor Purity Benchmarking vs. Industry Standard

Commercially available 2-aminomethylpyrimidine hydrochloride is supplied with analytically verified purity specifications that exceed typical intermediate-grade thresholds. MedChemExpress reports purity of 99.24% by HPLC for catalog HY-60347A , while Bidepharm and Mingyuan Chemical each specify standard purity of ≥98% with supporting NMR, HPLC, and GC batch analysis . These vendor-verified purity metrics reduce the burden of in-house purification for downstream synthetic steps and provide procurement teams with documented quality benchmarks absent for many custom-synthesized or lower-grade alternatives.

Analytical Chemistry Purity Specification Quality Control

2-Aminomethylpyrimidine Hydrochloride: Validated Applications


Avanafil (PDE5 Inhibitor) Manufacturing

This compound is a documented key intermediate in the synthesis of avanafil, a PDE5 inhibitor used for erectile dysfunction treatment. The 2-substitution position of the aminomethyl group is structurally required for correct scaffold assembly in the avanafil synthetic route [1]. Substitution with the 4-aminomethylpyrimidine regioisomer (CAS 45588-79-2) would alter the steric environment at the reactive amine and yield an incorrect coupling product. Procurement of the 2-substituted hydrochloride salt is therefore non-negotiable for this synthetic pathway.

Spirocyclic Acylguanidine for BACE1 Inhibitors

2-Aminomethylpyrimidine hydrochloride is employed as a reagent and intermediate in the preparation of spirocyclic acylguanidines, a chemotype explored as β-secretase (BACE1) inhibitors for potential Alzheimer‘s disease therapeutic development [2]. The aminomethyl group at the 2-position provides the correct geometry for guanidine formation and subsequent spirocyclization, a reactivity profile distinct from 4-substituted pyrimidine analogs.

DPP-IV and Serine Protease Inhibitor Development

The aminomethylpyrimidine scaffold, with substitution at the 2-position, serves as a foundational building block for DPP-IV inhibitor development and related serine protease-targeted programs . Class-level molecular dynamics evidence indicates that the 2-substitution geometry establishes a distinct binding interaction profile with key catalytic residues (including Tyr547 and Tyr666) that is not replicable with 4- or 5-substituted pyrimidine analogs [3]. This positional specificity makes 2-aminomethylpyrimidine hydrochloride a strategic starting material for structure-activity relationship (SAR) exploration in this target class.

Aqueous-Phase Coupling with High-Solubility Amine

The hydrochloride salt form of 2-aminomethylpyrimidine provides quantifiably enhanced aqueous solubility (11.4 mg/mL calculated ESOL) compared to the free base , enabling precise stoichiometric solution preparation for aqueous-phase coupling reactions. This solubility advantage reduces the need for organic co-solvent optimization and improves reaction reproducibility in multi-step synthetic sequences where water-compatible amine building blocks are required.

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